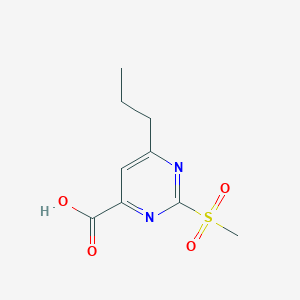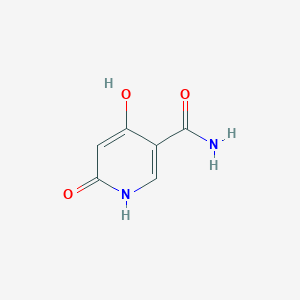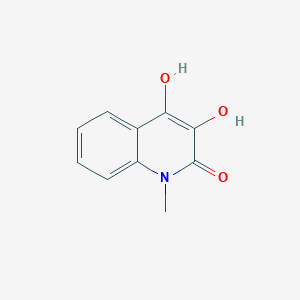
3-Brom-2-ethoxyphenylboronsäure
Übersicht
Beschreibung
3-Bromo-2-ethoxyphenylboronic acid is a useful research compound. Its molecular formula is C8H10BBrO3 and its molecular weight is 244.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-ethoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-ethoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Anwendung: 3-Brom-2-ethoxyphenylboronsäure dient als wertvolles Boronsäure-Reagenz in diesen Reaktionen. Es beteiligt sich am Aufbau von Biarylverbindungen, die Anwendung in der Pharmazie, Agrochemie und Materialwissenschaft finden .
- Anwendung: Forscher haben fluoreszierende Sensoren auf Basis von Boronsäuren, einschließlich this compound, zur Detektion von Glukosekonzentrationen entwickelt. Diese Sensoren ändern die Fluoreszenzintensität beim Binden an Glukose, wodurch sie für die Diabetesüberwachung und Biosensorik nützlich sind .
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Fluoreszenzsensoren
Zusammenfassend lässt sich sagen, dass this compound Anwendung in Kreuzkupplungsreaktionen, organischer Synthese, Fluoreszenzsensorik, Materialchemie, medizinischer Chemie und Katalyse findet. Seine Vielseitigkeit macht es zu einem wertvollen Werkzeug für Forscher verschiedener Disziplinen . Wenn Sie weitere Details benötigen oder weitere Fragen haben, zögern Sie bitte nicht, diese zu stellen! 😊
Wirkmechanismus
Target of Action
The primary target of 3-Bromo-2-ethoxyphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as 3-Bromo-2-ethoxyphenylboronic acid, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 3-Bromo-2-ethoxyphenylboronic acid . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effects include the synthesis of a wide range of organic compounds .
Pharmacokinetics
Its stability, readiness for preparation, and environmentally benign nature suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The result of the action of 3-Bromo-2-ethoxyphenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds . The exact molecular and cellular effects would depend on the specific compounds synthesized.
Action Environment
The action of 3-Bromo-2-ethoxyphenylboronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions , suggesting that it can proceed effectively in a variety of environmental contexts.
Biochemische Analyse
Biochemical Properties
3-Bromo-2-ethoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between a boronic acid and an organohalide, catalyzed by a palladium complex . The compound interacts with various enzymes and proteins, including palladium catalysts, which facilitate the transmetalation step in the coupling process. The nature of these interactions is primarily based on the formation of a boron-oxygen bond, which is crucial for the transmetalation to occur .
Cellular Effects
The effects of 3-Bromo-2-ethoxyphenylboronic acid on various cell types and cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with cellular proteins and enzymes. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit proteasome activity, leading to altered protein degradation and accumulation of ubiquitinated proteins . While specific studies on 3-Bromo-2-ethoxyphenylboronic acid are limited, it is likely that it shares similar cellular effects due to its boronic acid moiety.
Molecular Mechanism
At the molecular level, 3-Bromo-2-ethoxyphenylboronic acid exerts its effects through interactions with biomolecules, particularly in the context of Suzuki-Miyaura coupling. The compound binds to palladium catalysts, facilitating the transmetalation step where the boron atom transfers its organic group to the palladium center . This process is essential for the formation of carbon-carbon bonds. Additionally, boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with active site serine residues, thereby modulating enzyme activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Bromo-2-ethoxyphenylboronic acid in laboratory settings are crucial for its effectiveness in biochemical reactions. The compound is generally stable under standard laboratory conditions but can degrade over time when exposed to moisture or high temperatures . Long-term studies on its effects on cellular function are limited, but it is essential to store the compound properly to maintain its reactivity and efficacy in experiments.
Dosage Effects in Animal Models
Studies on the dosage effects of 3-Bromo-2-ethoxyphenylboronic acid in animal models are sparse. Like other boronic acids, its effects can vary with different dosages. At low doses, it may exhibit minimal toxicity and effective biochemical activity, while at high doses, it could potentially cause adverse effects such as enzyme inhibition and cellular toxicity . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
Boronic acids are generally metabolized through oxidation and conjugation reactions, leading to the formation of boronic acid metabolites These metabolites can interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 3-Bromo-2-ethoxyphenylboronic acid within cells and tissues are influenced by its chemical properties. Boronic acids can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, the compound can localize to various cellular compartments, depending on its interactions with binding proteins and other biomolecules.
Subcellular Localization
The subcellular localization of 3-Bromo-2-ethoxyphenylboronic acid is determined by its chemical structure and interactions with cellular components. Boronic acids can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can influence the compound’s activity and function within the cell, affecting various biochemical processes.
Eigenschaften
IUPAC Name |
(3-bromo-2-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO3/c1-2-13-8-6(9(11)12)4-3-5-7(8)10/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYPWRXCLLXPAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698894 | |
| Record name | (3-Bromo-2-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352525-81-6 | |
| Record name | Boronic acid, (3-bromo-2-ethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352525-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-2-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1R,4S)-2-Bicyclo[2.2.1]heptanyl]ethanamine](/img/structure/B1505827.png)
![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B1505829.png)









![1H-Pyrrolo[2,3-B]pyridine-3-carboxamide, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B1505855.png)
![1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)-](/img/structure/B1505856.png)
